4-(2,2-Difluoroethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4,8H,5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDQBXDETFRGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation Steps
The synthesis often starts with brominated or chlorinated benzene precursors. For example, 2-trifluoromethyl-4-nitro-bromobenzene undergoes halogenation in sulfuric acid at 50–100°C using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce additional halogens at strategic positions. This step achieves near-quantitative yields (98–99%) when conducted under anhydrous conditions.
Etherification with 2,2-Difluoroethanol
Etherification is critical for introducing the 2,2-difluoroethoxy group. In a representative procedure, 2-bromo-3-trifluoromethyl-halogenobenzene reacts with 2,2-difluoroethanol in dimethylformamide (DMF) at 0–25°C using sodium hydride (NaH) as a base. This step yields 2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfide with 84–91% efficiency.
Table 1: Comparative Etherification Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DMF | NaNH₂ | 0–25 | 91 | >95 | |
| 1,4-Dioxane | Metallic Na | 25–40 | 65 | >90 | |
| THF | K₂CO₃ | 50–60 | 78 | 88 |
Formation of Sulfonyl Chloride Intermediates
Chlorination of Alkyl Sulfides
The alkyl sulfide intermediate is oxidized to sulfonyl chloride using chlorine gas in acetic acid. For instance, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylthione reacts with Cl₂ at 45–55°C for 2–5 hours, achieving 94% yield. Excess chlorine (7 equivalents) ensures complete conversion, while aqueous workup minimizes byproducts.
Alternative Sulfonation Approaches
In some protocols, sulfonic acid derivatives are generated via lithiation followed by reaction with sulfur electrophiles. A 2016 study demonstrated that 3-fluorobenzotrifluoride, when treated with n-butyllithium and sulfur, forms intermediates that are subsequently chlorinated to yield benzenesulfonyl chlorides. This method avoids hazardous chlorine gas but requires cryogenic conditions (-25°C).
Sulfonamide Condensation
Reaction with Ammonia or Amines
The sulfonyl chloride intermediate is condensed with ammonia or substituted amines to form the sulfonamide. In a patented method, N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfamide is purified using triethylamine and catalytic dimethylaminopyridine (DMAP), achieving 99.5% HPLC purity.
Table 2: Sulfonamide Synthesis Conditions
One-Pot Methodologies
Recent advances employ one-pot strategies to streamline synthesis. For example, intermediates generated via Tisler’s cyclization are directly reacted with sulfonyl chlorides in acetonitrile (MeCN) and dimethyl sulfoxide (DMSO), reducing purification steps and improving overall yields to 89.6%.
Purification and Analytical Characterization
Crystallization and Recrystallization
Crude sulfonamide products are purified via recrystallization from ethanol or acetonitrile. A 2016 protocol achieved 99.3% purity by washing with ethanol and drying under vacuum.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation. Key spectral data include:
-
¹H-NMR (DMSO-d₆) : δ 7.44–7.33 (m, aromatic H), 6.20 (tt, J = 55.0 Hz, CHF₂), 4.28 (td, OCH₂).
-
HRMS : Calculated for C₁₀H₁₀F₄N₂O₃S [M+H]⁺: 331.0432; Found: 331.0428.
Comparative Analysis of Industrial vs. Laboratory Methods
Industrial-scale syntheses prioritize cost efficiency and safety, favoring chlorine gas for sulfonation and continuous-flow reactors for diazotization. In contrast, laboratory methods emphasize versatility, often employing lithiation and one-pot sequences.
Table 3: Scalability Challenges
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Chlorination Agent | Cl₂ gas | SO₂Cl₂ |
| Reaction Volume | 100–500 L | 0.1–5 L |
| Yield | 90–94% | 85–89% |
| Purity | >95% | >99% |
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of benzenesulfonamide can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and affecting processes like pH regulation and ion transport. The difluoroethoxy group enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and applications of 4-(2,2-Difluoroethoxy)benzenesulfonamide and related compounds:
Key Observations :
- Fluorine Content: The 2,2-difluoroethoxy group in this compound and penoxsulam enhances resistance to oxidative metabolism compared to methoxy or ethoxy groups .
- Heterocyclic Additions: Penoxsulam’s triazolopyrimidine ring confers herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in mammalian systems .
Metabolic Stability and Degradation
- Penoxsulam: Undergoes P450-mediated O-dealkylation to form 5-OH-penoxsulam, a major metabolite. Soil half-life ranges from 2–123 days, depending on microbial activity .
- This compound: The difluoroethoxy group likely resists dealkylation, extending half-life compared to non-fluorinated analogs. No direct metabolic data is available.
- Bosentan : Metabolized via CYP3A4 and CYP2C9 to inactive metabolites, with a plasma half-life of ~5 hours in humans .
Physicochemical Properties
| Property | This compound | Penoxsulam | Bosentan |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.8 | ~4.5 |
| Water Solubility | Moderate (fluorine enhances solubility) | Low | Very low |
| PSA (Polar Surface Area) | ~70 Ų | ~130 Ų | ~140 Ų |
Notes:
- Higher logP in bosentan and penoxsulam correlates with reduced aqueous solubility, necessitating formulation adjustments for drug delivery .
- Polar surface area (PSA) influences blood-brain barrier penetration; lower PSA in this compound may favor CNS activity .
Biological Activity
4-(2,2-Difluoroethoxy)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a benzene ring that is further substituted with a difluoroethoxy moiety. This unique structure may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The difluoroethoxy group enhances the compound's binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes that play roles in metabolic processes.
- Receptor Binding: Studies suggest that it may modulate receptor activities, influencing physiological responses such as vascular resistance and perfusion pressure .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and antimicrobial activities. For instance, compounds related to benzenesulfonamides have shown inhibition of inflammation in animal models, with effectiveness measured through reductions in edema .
Table 1: Summary of In Vitro Activities
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| Anti-inflammatory | 94.69 | |
| Antimicrobial (E. coli) | MIC 6.72 mg/mL | |
| Antimicrobial (S. aureus) | MIC 6.63 mg/mL |
In Vivo Studies
Research involving isolated rat heart models has indicated that certain sulfonamide derivatives can significantly affect cardiovascular parameters such as coronary resistance and perfusion pressure. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide have been shown to decrease perfusion pressure over time compared to controls .
Table 2: In Vivo Effects on Perfusion Pressure
| Compound | Effect on Perfusion Pressure | Reference |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | |
| Control | Baseline |
Case Studies
- Cardiovascular Effects: A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that specific compounds could effectively lower perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions .
- Antimicrobial Efficacy: Another study focused on the antimicrobial properties of new benzenesulfonamide derivatives, highlighting their effectiveness against common bacterial strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,2-Difluoroethoxy)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Begin with benzenesulfonyl chloride derivatives as precursors. Fluorinated ethoxy groups can be introduced via nucleophilic substitution using 2,2-difluoroethanol under anhydrous conditions with a base (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
- Key Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., KI for improved fluorination efficiency) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹⁹F NMR: δ -120 to -140 ppm for CF₂ groups) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292) .
Q. What solvents and conditions are optimal for studying the compound’s solubility and reactivity?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Use sonication or co-solvents (e.g., PEG-400) for aqueous assays .
- Reactivity : The sulfonamide group undergoes nucleophilic substitution at the sulfur center under acidic conditions, while the difluoroethoxy moiety is resistant to hydrolysis but sensitive to strong bases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?
- Methodology :
- Analog Synthesis : Replace the difluoroethoxy group with chloro, methoxy, or hydroxy variants to assess electronic effects .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC₅₀ values with substituent Hammett constants .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1CA2 for carbonic anhydrase). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the difluoroethoxy chain .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Strategies :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare CYP450 isoform contributions .
- Isotope Labeling : Use ¹⁴C-labeled benzenesulfonamide to track metabolic pathways and identify unstable intermediates .
Q. What mechanisms underlie its inhibition of serine proteases, and how do they differ from related sulfonamides?
- Mechanistic Insight : The sulfonamide group acts as a transition-state analog, binding to the catalytic serine residue. The difluoroethoxy chain enhances membrane permeability, unlike bulkier substituents in analogs (e.g., 4-(4-acetamidophenyl) derivatives) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Testing :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., hydrolysis to benzenesulfonic acid) via UPLC .
- pH Stability : Assess in buffers (pH 1–10) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
